An In-depth Technical Guide to Bisoctrizole: A Hybrid UV-Absorbing Agent
An In-depth Technical Guide to Bisoctrizole: A Hybrid UV-Absorbing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisoctrizole, known commercially by trade names such as Tinosorb® M, is a highly effective broad-spectrum ultraviolet (UV) radiation absorber.[1] As a benzotriazole-based organic compound, its unique formulation into microfine particles confers a hybrid mechanism of action, distinguishing it from traditional soluble organic absorbers and inorganic particulate filters.[2] This guide provides a detailed examination of bisoctrizole's chemical structure, physicochemical properties, and its multifaceted mechanism of action. Furthermore, it delves into the synthetic pathways, formulation considerations, and analytical methodologies pertinent to its application in dermatological and cosmetic science.
Chemical Identity and Structure
Bisoctrizole, chemically named 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol], is a complex diarylmethane derivative.[1][3] Its molecular architecture is characterized by two hydroxyphenyl benzotriazole units linked by a methylene bridge. This structure is fundamental to its function as a UV filter. The benzotriazole moieties are potent chromophores responsible for UV absorption, while the phenolic hydroxyl groups contribute to the molecule's photostability.[4] The bulky tetramethylbutyl groups enhance its oil solubility and prevent crystallization in formulations.
The structural representation of bisoctrizole is depicted below:
Caption: Chemical structure of Bisoctrizole.
Table 1: Chemical Identifiers for Bisoctrizole
| Identifier | Value |
| IUPAC Name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol][1] |
| CAS Number | 103597-45-1[2] |
| Molecular Formula | C₄₁H₅₀N₆O₂[2] |
| INCI Name | Methylene Bis-Benzotriazolyl Tetramethylbutylphenol[5] |
| Synonyms | MBBT, Tinosorb M, UV-360[2][5] |
Physicochemical Properties
The efficacy and formulation characteristics of bisoctrizole are dictated by its distinct physicochemical properties. It is a photostable molecule with exceptionally low water solubility, which necessitates its formulation as a microfine aqueous dispersion.[1] This particulate form is crucial to its hybrid UV protection mechanism.
Table 2: Physicochemical Properties of Bisoctrizole
| Property | Value |
| Molecular Weight | 658.88 g/mol [2] |
| Appearance | White to light yellow powder[1] |
| Melting Point | 195.7 °C[2] |
| Water Solubility | < 0.001 % w/w[1] |
| Particle Size | < 200 nm in dispersion[2] |
| UV Absorption Maxima | Approximately 303 nm (UVB) and 358 nm (UVA)[6][7] |
Mechanism of Action: A Hybrid Approach to UV Protection
Bisoctrizole functions as a broad-spectrum UV filter through a unique triple-action mechanism that combines the characteristics of both chemical and physical sunscreens.[7] This hybrid nature allows it to absorb, scatter, and reflect UV radiation across the entire UVA and UVB spectrum (approximately 280-400 nm).[6][7]
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UV Absorption: The benzotriazole moieties within the bisoctrizole molecule are highly effective at absorbing UV photons.[4] Upon absorption of UV energy, the molecule undergoes a reversible electronic transition, converting the harmful radiation into harmless thermal energy.[4] This process is highly efficient and photostable, meaning the molecule can dissipate the energy without undergoing degradation.
-
Light Scattering and Reflection: Due to its poor solubility, bisoctrizole is formulated as a microfine organic particle dispersion.[2] These particles, typically less than 200 nm in diameter, physically scatter and reflect a portion of the incoming UV radiation, a mechanism analogous to inorganic filters like titanium dioxide and zinc oxide.[2]
This dual mechanism provides comprehensive protection against both short-wave UVB rays, which are responsible for sunburn, and long-wave UVA rays, which penetrate deeper into the skin and contribute to premature aging and the risk of skin cancer.
Caption: Hybrid UV protection mechanism of Bisoctrizole.
Synthesis of Bisoctrizole
The industrial synthesis of bisoctrizole typically involves the condensation of two molecules of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (a UV absorber often referred to as UV-329) with a formaldehyde equivalent.[1] A common method utilizes bis(dialkylamino)methane as the methylene bridge source.
Experimental Protocol: Synthesis via Condensation with Bis(di-n-propylamino)methane
This protocol is a self-validating system as the progress of the reaction can be monitored by the collection of the di-n-propylamine byproduct.
Materials:
-
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329)
-
Powdered sodium hydroxide
-
Bis(di-n-propylamino)methane
-
Tetrabutylammonium bromide
-
Toluene
-
18% Aqueous hydrochloric acid
-
Methanol
-
Deionized water
Equipment:
-
500 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Distillation receiver
-
Heating mantle
-
Vacuum pump
-
Beaker
-
Ice water bath
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Filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and distillation receiver, add 323 g of UV-329, 4 g of powdered sodium hydroxide, 128 g of bis(di-n-propylamino)methane, and 15 g of tetrabutylammonium bromide.[6]
-
Reaction Execution: Heat the reaction mixture to 130°C under a reduced pressure of 100 mmHg with continuous stirring.[6]
-
Byproduct Collection: During the reaction, collect the di-n-propylamine byproduct via distillation. The theoretical yield of di-n-propylamine is 122 g.[6]
-
Reaction Monitoring: Maintain these conditions for 2 hours. The reaction is considered complete when the distillation of di-n-propylamine ceases.[6]
-
Work-up: Stop heating and release the vacuum.
-
Purification - Dissolution: Once the reaction mixture has cooled to 110°C, slowly add 500 g of toluene to dissolve all solids.[6]
-
Neutralization: After complete dissolution, cool the system to 90°C. Slowly add approximately 40 g of 18% aqueous hydrochloric acid dropwise while stirring until the solution is neutral.[6]
-
Crystallization: Transfer the reaction mixture to a beaker and cool in an ice water bath for 4-5 hours to induce crystallization.[6]
-
Isolation: Collect the crystals by filtration and wash sequentially with 150 mL of deionized water (twice) and 250 mL of methanol (twice).[6]
-
Drying: Dry the resulting wet product at 100-110°C to obtain the final bisoctrizole product.[6]
Formulation and Application in Sunscreens
The unique properties of bisoctrizole present both advantages and challenges in formulation. Its insolubility means it cannot be simply dissolved in the oil or water phase of a sunscreen emulsion. Instead, it is incorporated as a pre-prepared aqueous dispersion of microfine particles, stabilized by surfactants such as decyl glucoside.[2]
Key Formulation Insights:
-
Broad-Spectrum Efficacy: Bisoctrizole provides broad-spectrum UVA and UVB protection, making it a valuable single-ingredient active or a component in combination with other UV filters.[2][3]
-
Photostability: It is highly photostable and has been shown to stabilize other less stable UV filters, such as avobenzone and octinoxate.[2]
-
Aesthetic Profile: The microfine particle size minimizes the whitening effect often associated with inorganic particulate filters, leading to more cosmetically elegant formulations.
-
Safety Profile: Bisoctrizole has a favorable safety profile, with minimal skin penetration and a low potential for irritation or sensitization.[7][8]
Regulatory Status and Safety
Bisoctrizole is approved for use as a UV filter in sunscreens in the European Union and many other parts of the world at a maximum concentration of 10%.[3] However, it is not currently approved by the U.S. Food and Drug Administration (FDA).[2][3]
Toxicological studies have demonstrated that bisoctrizole has low oral and dermal toxicity.[7] It is not found to be genotoxic, photoirritating, or a sensitizer.[7] In vitro studies on human skin have shown minimal dermal penetration.[8]
Conclusion
Bisoctrizole represents a significant innovation in UV protection technology. Its hybrid mechanism of action, combining the benefits of both organic and inorganic filters, provides broad-spectrum, photostable, and efficient attenuation of solar radiation. As a Senior Application Scientist, the understanding of its chemical structure, physicochemical properties, and the rationale behind its formulation as a microfine dispersion is paramount for the development of advanced and effective sun care products. The detailed synthetic and analytical protocols further empower researchers to harness the full potential of this versatile UV-absorbing agent.
References
-
Chemsrc. Bisoctrizole | CAS#:103597-45-1. Available from: [Link]
-
Wikipedia. Bisoctrizole. Available from: [Link]
-
MFCI Co., Ltd. bisoctrizole - TECHNICAL DATA SHEET. 2020-05-01. Available from: [Link]
-
PharmaCompass. Bisoctrizole | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
CHOSEN Store. BISOCTRIZOLE. Available from: [Link]
-
PubChem. Bisoctrizole. Available from: [Link]
-
Vinner Labs. Sunbest-M (Bisoctrizol) – An Overview. Available from: [Link]
-
Shanghai BFP New Material Co., Ltd. How Is Bisoctrizole Different from Other Organic UV Filters?. 2025-01-23. Available from: [Link]
Sources
- 1. Bisoctrizole | 103597-45-1 | Benchchem [benchchem.com]
- 2. Bisoctrizole - Wikipedia [en.wikipedia.org]
- 3. Bisoctrizole | C41H50N6O2 | CID 3571576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uvabsorbers.com [uvabsorbers.com]
- 6. Bisoctrizole | 103597-45-1 [chemicalbook.com]
- 7. Sunbest-M (Bisoctrizol) – An Overview - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
- 8. Bisoctrizole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
